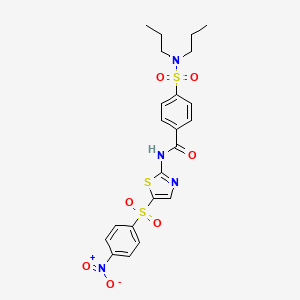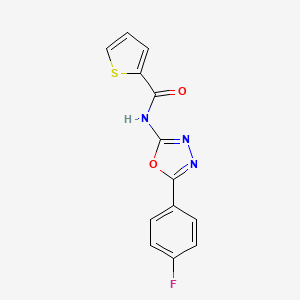
3-(4-Chlorophenyl)cyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)cyclobutanone is a chemical compound with the molecular formula C10H9ClO . It is a derivative of cyclobutanone, which is a four-membered cyclic ketone .
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)cyclobutanone consists of a cyclobutane ring attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C10H9ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)cyclobutanone is a liquid at room temperature . Its molecular weight is approximately 180.63 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Analogues : A study by Rammeloo, Stevens, and de Kimpe (2002) developed a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone, which was utilized in the synthesis of 2,4-methanoproline analogues. This approach involved a reversible addition of hydrogen cyanide onto imines, demonstrating the chemical versatility of cyclobutanone derivatives (Rammeloo et al., 2002).
Catalyzed Bond Formation and Cleavage : Matsuda, Shigeno, and Murakami (2008) explored the palladium-catalyzed reactions involving 3-(2-hydroxyphenyl)cyclobutanones with aryl bromides. Their work highlights the potential of cyclobutanones in facilitating carbon-carbon bond cleavage and formation, leading to the production of various lactones (Matsuda et al., 2008).
Ring Expansion Methods : Gadwood, Mallick, and Dewinter (1987) described a reaction involving a-lithioalkyl 2-chlorophenyl sulfoxides with cyclobutanones, leading to ring expansion to cyclopentanones. This study shows the potential of cyclobutanones in complex ring expansion processes (Gadwood et al., 1987).
Photochemical and Structural Properties
Photodimerization Studies : Research by Busetti, Valle, Zanotti, and Galiazzo (1980) investigated the crystal structure of a photodimer of 4'-chloro-4-styrylpyridine, providing insights into the photodimerization process and the structural properties of such compounds (Busetti et al., 1980).
Photochemical Reactions : Zhu Jun's study (2004) focused on the synthesis and photochemical properties of cyclobutane derivatives containing different aryl groups. This research underscores the significance of cyclobutanes in photochemical reactions and their potential applications in materials science (Zhu Jun, 2004).
Applications in Sensing Technologies
- Sensor Development : Yan et al. (2019) developed a photoelectrochemical sensor based on BiPO4 nanocrystal/BiOCl nanosheet heterojunction for detecting 4-chlorophenol. This study demonstrates the applicability of cyclobutanone derivatives in environmental monitoring and analytical chemistry (Yan et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGIEYARHGBPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)cyclobutanone | |
CAS RN |
152714-07-3 |
Source


|
| Record name | 3-(4-chlorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate](/img/structure/B2907896.png)
![3-[3-[(2,4-Dichlorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2907898.png)

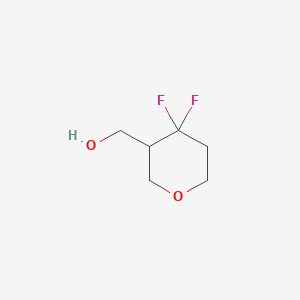

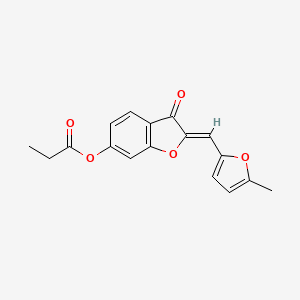
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2907909.png)
![N-(2-methylsulfanylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2907911.png)
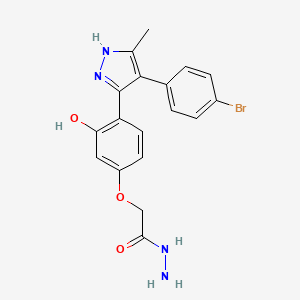
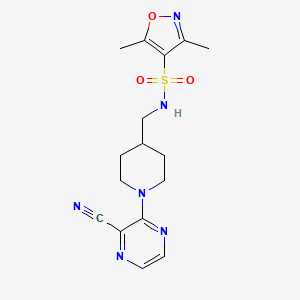
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2907915.png)

